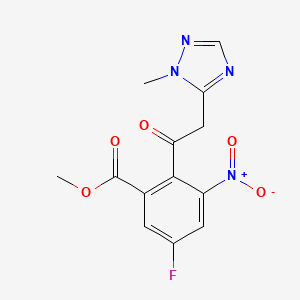methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
CAS No.: 1322879-81-1
Cat. No.: VC3051519
Molecular Formula: C13H11FN4O5
Molecular Weight: 322.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1322879-81-1 |
|---|---|
| Molecular Formula | C13H11FN4O5 |
| Molecular Weight | 322.25 g/mol |
| IUPAC Name | methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate |
| Standard InChI | InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | NIYWPALNWVTHPJ-UHFFFAOYSA-N |
| SMILES | CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC |
| Canonical SMILES | CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Composition
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate is an organic compound with the molecular formula C₁₃H₁₁FN₄O₅ . The compound is often studied and commercially available in its hydrochloride salt form (C₁₃H₁₂ClFN₄O₅), which has a molecular weight of 358.71 g/mol . The parent compound itself (non-salt form) is cataloged in PubChem with CID 53353512 .
The compound integrates several key structural elements:
-
A benzoate core with methyl ester group
-
A fluorine atom at the 5-position
-
A nitro group at the 3-position
-
A 1-methyl-1H-1,2,4-triazole ring connected via an acetyl linkage at the 2-position
Structural Identifiers
The detailed structural information for this compound is summarized in Table 1 below:
| Identifier Type | Value |
|---|---|
| IUPAC Name | methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate |
| InChI | InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22 |
| SMILES | CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2N+[O-])F)C(=O)OC |
| Parent Compound CID | 53353512 |
Table 1: Structural identifiers for methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
Physical and Chemical Properties
Comparative Properties
The physical and chemical properties of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate are primarily inferred from its structural features and limited available data. The compound contains multiple functional groups that influence its reactivity and physical characteristics.
While specific data for the free base form is limited, we can draw comparisons with related compounds and the hydrochloride salt. For instance, methyl 5-fluoro-2-nitrobenzoate, which shares some structural similarities, has a melting point of 40-42°C and a calculated boiling point of 281.9±25.0°C at 760 mmHg .
Salt Formation and Solubility
The hydrochloride salt form of the compound (with CAS 1322616-35-2) is more commonly studied and commercially available . Salt formation typically enhances water solubility while potentially altering crystallinity, melting point, and stability compared to the free base. This explains why the hydrochloride form is preferred for handling, storage, and potential pharmaceutical applications.
Synthesis Approaches
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 2: GHS Hazard Statements for the hydrochloride salt form
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding the potential properties and applications of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate:
| Compound | CAS Number | Key Differences |
|---|---|---|
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | Contains methyl group instead of triazole-acetyl substituent |
| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | Lacks 3-nitro group and has 2-nitro group; no triazole moiety |
Table 3: Comparative analysis of structurally related compounds
Methyl 5-fluoro-2-methyl-3-nitrobenzoate has documented use in organic synthesis, particularly in the preparation of fluorinated heterocycles like 6-fluoro-4-nitroisobenzofuran-1(3H)-one . This suggests potential synthetic utility for our target compound as well.
Research Gaps and Future Directions
Identified Knowledge Gaps
Despite its intriguing structure, significant research gaps exist for methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate:
-
Comprehensive physicochemical characterization data (solubility parameters, pKa, partition coefficients)
-
Detailed synthetic methodologies specifically for this compound
-
Biological activity profiles and specific therapeutic targets
-
Structure-activity relationships with close analogs
-
Metabolic fate and stability studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume